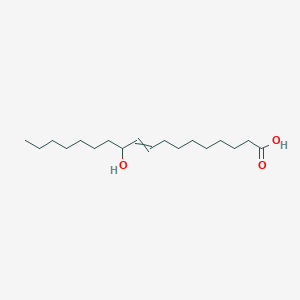
11-Hydroxyoctadec-9-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Hydroxyoctadec-9-enoic acid, also known as ricinoleic acid, is a hydroxy fatty acid that naturally occurs in the seeds of the castor plant (Ricinus communis L.) and in the sclerotium of ergot (Claviceps purpurea Tul.) . It is an unsaturated omega-9 fatty acid with the molecular formula C18H34O3 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-Hydroxyoctadec-9-enoic acid can be achieved through various methods. One common method involves the dehydration of ricinoleic acid using imidazole salts . Another method includes the NaH-promoted reaction of ricinoleic acid methyl ester with methyl iodide catalyzed by lipase P . Additionally, macrocyclization of racemic 12-hydroxyoctadec-9-enoic acid and cyclization of ricinoleic acid or its trimethylsiloxycarboxylate using TiCl2(OTf)2 or TiCl2(ClO4)2 in the presence of 4-trifluoromethylbenzoic anhydride are also employed .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of ricinoleic acid from castor oil, followed by purification processes to isolate the desired compound .
化学反応の分析
Types of Reactions
11-Hydroxyoctadec-9-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions include various derivatives of this compound, such as esters, lactones, and other functionalized fatty acids .
科学的研究の応用
11-Hydroxyoctadec-9-enoic acid has a wide range of scientific research applications:
Biology: It serves as a precursor for the synthesis of various bioactive molecules.
Industry: It is utilized in the production of surfactants, lubricants, and coatings.
作用機序
The mechanism of action of 11-Hydroxyoctadec-9-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it activates the EP3 prostanoid receptor, which mediates its pharmacological effects such as laxation and uterine contraction . Additionally, it interacts with cannabinoid receptors and transient receptor potential cation channel subfamily V member 1 (TRPV1), contributing to its biological activities .
類似化合物との比較
11-Hydroxyoctadec-9-enoic acid is unique compared to other similar compounds due to its specific hydroxylation at the 12th carbon position. Similar compounds include:
Oleic acid: A monounsaturated omega-9 fatty acid without the hydroxyl group.
Linoleic acid: A polyunsaturated omega-6 fatty acid with two double bonds.
Stearic acid: A saturated fatty acid with no double bonds or hydroxyl groups.
These compounds differ in their degree of unsaturation and functional groups, which influence their chemical properties and applications.
特性
CAS番号 |
925-40-6 |
|---|---|
分子式 |
C18H34O3 |
分子量 |
298.5 g/mol |
IUPAC名 |
11-hydroxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-8-11-14-17(19)15-12-9-6-5-7-10-13-16-18(20)21/h12,15,17,19H,2-11,13-14,16H2,1H3,(H,20,21) |
InChIキー |
MHBZYZVYSHCDLI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(C=CCCCCCCCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


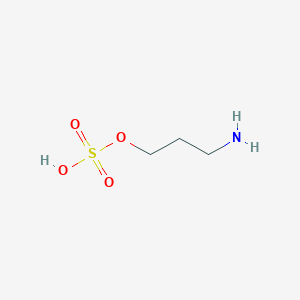

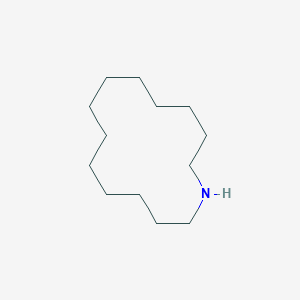
![7-Methylidenebicyclo[2.2.1]hept-2-ene](/img/structure/B14754519.png)
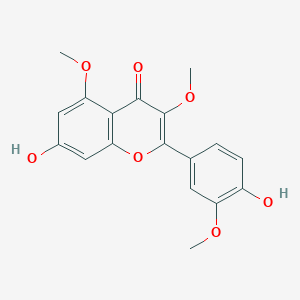
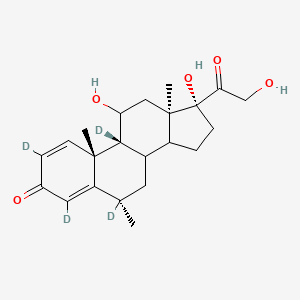

![Naphtho[2,3-g]quinazoline](/img/structure/B14754529.png)
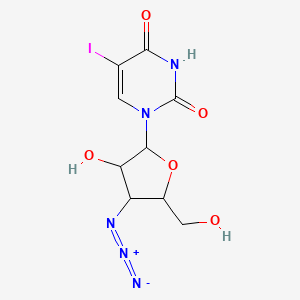
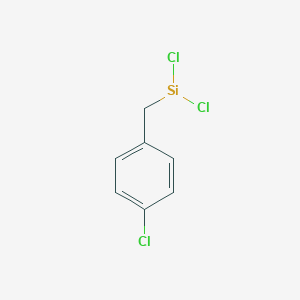

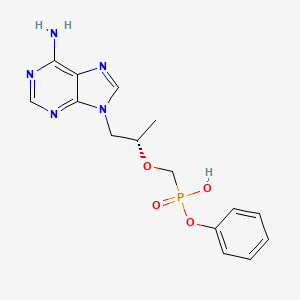

![ethyl (3S)-3-[7-[2-[[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]acetyl]amino]ethoxy]-1-methylbenzotriazol-5-yl]-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1lambda6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoate](/img/structure/B14754594.png)
